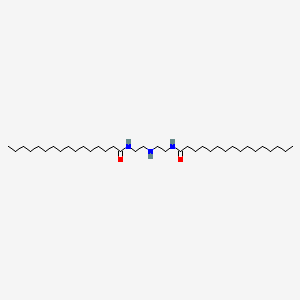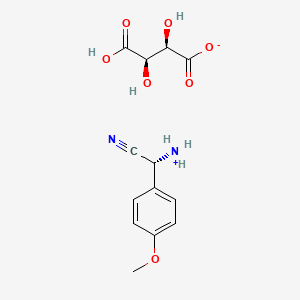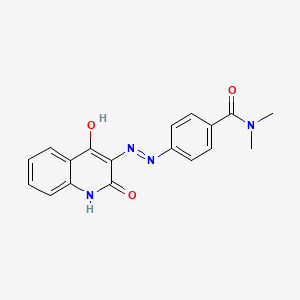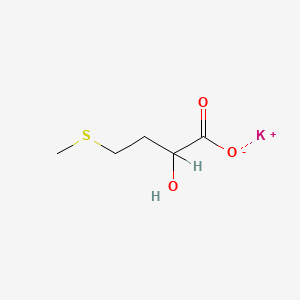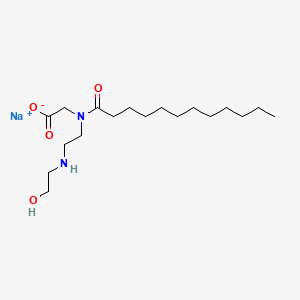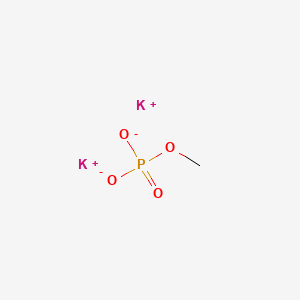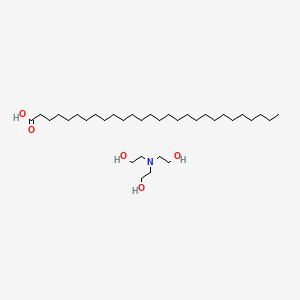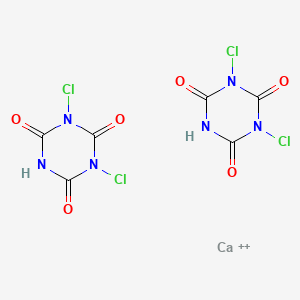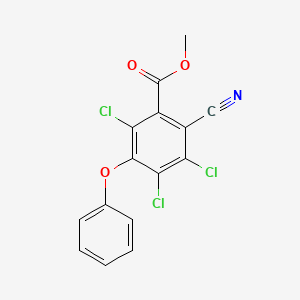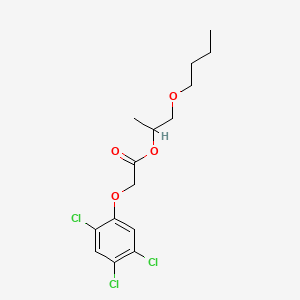
2,4,5-T-butometyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-T-butometyl, also known as 2-butoxy-1-methylethyl (2,4,5-trichlorophenoxy) acetate, is a synthetic organic compound. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, which is a well-known herbicide. This compound has been used primarily in agricultural settings for the control of broadleaf weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-T-butometyl typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-butoxy-1-methylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-T-butometyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 2,4,5-trichlorophenoxyacetic acid and 2-butoxy-1-methylethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and 2-butoxy-1-methylethanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Products where the butoxy group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
2,4,5-T-butometyl has been studied for its applications in various fields:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for its potential use in developing herbicide-resistant crops.
Industry: Utilized in the formulation of herbicides for agricultural use.
Wirkmechanismus
The primary mechanism of action of 2,4,5-T-butometyl involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of 2,4,5-T-butometyl, used historically as a herbicide.
Mecoprop: A related compound with similar herbicidal activity.
Uniqueness: this compound is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent compound and other similar herbicides. This structural difference can influence its solubility, stability, and overall effectiveness as a herbicide.
Eigenschaften
CAS-Nummer |
7173-98-0 |
|---|---|
Molekularformel |
C15H19Cl3O4 |
Molekulargewicht |
369.7 g/mol |
IUPAC-Name |
1-butoxypropan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H19Cl3O4/c1-3-4-5-20-8-10(2)22-15(19)9-21-14-7-12(17)11(16)6-13(14)18/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
HDVSGSCCJZSVQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


